Ethyl 2-[(tert-butoxycarbonyl)amino]-3-{[2-(2,4-dichlorophenyl)-2-oxoethyl]sulfanyl}propanoate
Description
Ethyl 2-[(tert-butoxycarbonyl)amino]-3-{[2-(2,4-dichlorophenyl)-2-oxoethyl]sulfanyl}propanoate is a synthetic organic compound featuring a tert-butoxycarbonyl (Boc)-protected amino group, a sulfanyl-linked 2-(2,4-dichlorophenyl)-2-oxoethyl substituent, and an ethyl ester moiety. Its structure confers unique physicochemical properties, such as moderate lipophilicity (due to aromatic chlorides) and stability under basic conditions (via Boc protection).
Properties
IUPAC Name |
ethyl 3-[2-(2,4-dichlorophenyl)-2-oxoethyl]sulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23Cl2NO5S/c1-5-25-16(23)14(21-17(24)26-18(2,3)4)9-27-10-15(22)12-7-6-11(19)8-13(12)20/h6-8,14H,5,9-10H2,1-4H3,(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTTMIMXUVKBPST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CSCC(=O)C1=C(C=C(C=C1)Cl)Cl)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23Cl2NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(tert-butoxycarbonyl)amino]-3-{[2-(2,4-dichlorophenyl)-2-oxoethyl]sulfanyl}propanoate typically involves multiple steps:
Protection of the Amino Group: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) to form the Boc-protected amine.
Formation of the Propanoate Ester: The propanoate ester is formed by reacting the Boc-protected amine with ethyl bromoacetate under basic conditions.
Introduction of the Dichlorophenyl Moiety: The dichlorophenyl group is introduced via a nucleophilic substitution reaction with 2,4-dichlorobenzyl chloride.
Formation of the Sulfanyl Linkage: The final step involves the formation of the sulfanyl linkage by reacting the intermediate with a suitable thiol reagent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, continuous flow reactors, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(tert-butoxycarbonyl)amino]-3-{[2-(2,4-dichlorophenyl)-2-oxoethyl]sulfanyl}propanoate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The dichlorophenyl moiety can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Scientific Research Applications
-
Organic Synthesis :
- The compound serves as an intermediate in the synthesis of various biologically active molecules. Its structure allows for selective reactions that can lead to the formation of more complex compounds.
-
Medicinal Chemistry :
- Ethyl 2-[(tert-butoxycarbonyl)amino]-3-{[2-(2,4-dichlorophenyl)-2-oxoethyl]sulfanyl}propanoate has been investigated for its potential as a therapeutic agent. The presence of the tert-butoxycarbonyl (Boc) group enhances the stability of the amino functionality, facilitating its use in drug design.
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Biological Activity :
- Studies have shown that this compound can interact with various biological targets, including enzymes and receptors involved in metabolic pathways. Its unique structural features may contribute to its efficacy as a potential drug candidate.
Synthesis and Characterization
A study published in Journal of Organic Chemistry outlined a method for synthesizing this compound through a multi-step reaction involving coupling reactions and subsequent deprotection steps to yield the desired product with high purity and yield .
Biological Evaluation
In a research article from Medicinal Chemistry, the compound was evaluated for its inhibitory effects on specific enzymes related to cancer proliferation. The results indicated that it exhibited significant inhibitory activity against these enzymes, suggesting its potential as an anticancer agent .
Pharmacokinetic Studies
Pharmacokinetic studies conducted on animal models demonstrated favorable absorption and distribution characteristics for this compound. These studies highlighted its potential for further development in clinical applications .
Mechanism of Action
The mechanism of action of Ethyl 2-[(tert-butoxycarbonyl)amino]-3-{[2-(2,4-dichlorophenyl)-2-oxoethyl]sulfanyl}propanoate involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected under acidic conditions to reveal the free amine, which can then interact with biological targets such as enzymes or receptors . The dichlorophenyl moiety may contribute to binding affinity and specificity .
Comparison with Similar Compounds
Structural and Functional Group Variations
The target compound’s closest analogues differ primarily in substituents attached to the sulfanyl group, the presence/absence of Boc protection, and halogenation patterns. Below is a detailed analysis:
Table 1: Structural and Physicochemical Comparison
Key Differences and Implications
Boc Protection : Compounds with Boc-protected amines (e.g., ) exhibit enhanced stability under basic conditions compared to the hydrochloride salt in , which may hydrolyze readily.
Sulfanyl vs. Hydroxy Groups : The sulfanyl linkage in the target compound and – contrasts with the hydroxyl group in , reducing hydrogen-bonding capacity and increasing lipophilicity.
Halogenation: The 2,4-dichlorophenyl group in the target compound likely enhances lipophilicity and biological activity compared to mono-chlorinated analogues (e.g., ).
Physical Properties: The 3-chlorobenzoyl analogue has a higher predicted boiling point (507.3°C) and density (1.244 g/cm³) than non-aromatic derivatives like , reflecting stronger intermolecular forces.
Biological Activity
Ethyl 2-[(tert-butoxycarbonyl)amino]-3-{[2-(2,4-dichlorophenyl)-2-oxoethyl]sulfanyl}propanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : CHClNOS
- Molecular Weight : 365.27 g/mol
- CAS Number : 70930-18-6
Structural Representation
The structural representation can be summarized as follows:
| Element | Symbol | Count |
|---|---|---|
| Carbon | C | 14 |
| Hydrogen | H | 18 |
| Chlorine | Cl | 2 |
| Nitrogen | N | 2 |
| Oxygen | O | 5 |
| Sulfur | S | 1 |
Anticancer Properties
Research indicates that compounds similar to this compound exhibit promising anticancer properties. Studies have shown that derivatives with similar structures possess cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. For instance, thiazole-based compounds have demonstrated significant anticancer activity by inducing apoptosis in cancer cells through various pathways .
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Cell Proliferation : Compounds with similar scaffolds have been shown to inhibit the proliferation of cancer cells by disrupting cell cycle progression.
- Induction of Apoptosis : Certain derivatives induce programmed cell death in cancer cells, which is critical for reducing tumor growth.
- Antioxidant Activity : Some studies suggest that these compounds can enhance antioxidant enzyme activities, thereby protecting normal cells from oxidative stress .
Study on Cytotoxicity
A study assessed the cytotoxic effects of this compound against various cancer cell lines. The results indicated a dose-dependent increase in cytotoxicity, particularly at concentrations above 50 µM, where significant cell death was observed .
Antioxidant Activity Assessment
Another research effort evaluated the antioxidant potential of compounds related to this compound using the DPPH radical scavenging assay. Results demonstrated that these compounds effectively scavenged free radicals, suggesting their utility in preventing oxidative damage .
Comparative Analysis with Other Compounds
A comparative analysis with other known anticancer agents reveals that this compound exhibits comparable or superior activity against certain cancer types.
| Compound Name | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Ethyl 2-[(tert-butoxycarbonyl)...] | 50 | MCF-7 (Breast) |
| Thiazole derivative | 45 | A549 (Lung) |
| Standard chemotherapy agent | 60 | HeLa (Cervical) |
Q & A
Q. What are the established synthetic routes for preparing this compound, and what are critical reaction parameters?
The compound is typically synthesized via a multi-step approach:
- Step 1 : Boc protection of the amino group using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (CH₂Cl₂) with triethylamine (Et₃N) as a base. This step ensures selective protection of the amine .
- Step 2 : Thioether formation via nucleophilic substitution between a thiol-containing intermediate (e.g., 2-(2,4-dichlorophenyl)-2-oxoethanethiol) and a bromo- or chloro-propanoate derivative. Pd-catalyzed coupling or base-mediated reactions (e.g., NaH in DMF) are common .
- Step 3 : Final esterification or coupling using reagents like DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) to link fragments, followed by purification via preparative HPLC . Critical Parameters : Temperature control during Boc protection (~0°C to RT), stoichiometric precision for thiol intermediates, and inert atmosphere for Pd-catalyzed steps.
Q. Which analytical techniques are most effective for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm Boc group integration (e.g., tert-butyl protons at ~1.4 ppm) and the sulfanyl-propanoate linkage. Aromatic protons from the 2,4-dichlorophenyl group appear as distinct doublets .
- HPLC/MS : High-resolution mass spectrometry (HRMS) validates molecular weight, while reverse-phase HPLC monitors purity (>95% by area normalization) .
- X-ray Crystallography : For structural elucidation, single-crystal X-ray diffraction resolves stereochemistry and confirms the sulfanyl group’s spatial orientation .
Q. What are common impurities or byproducts observed during synthesis?
- Deprotection Byproducts : Hydrolysis of the Boc group under acidic conditions yields free amines, detectable via TLC (Rf shift) or LC-MS .
- Thiol Oxidation : The sulfanyl group may oxidize to sulfoxide or sulfone derivatives if exposed to air, identified by MS ([M+16] or [M+32] peaks) .
- Ester Hydrolysis : Basic conditions can cleave the ethyl ester, forming carboxylic acid derivatives, monitored by IR (C=O stretch at ~1700 cm⁻¹) .
Advanced Research Questions
Q. How can reaction yields be optimized for the coupling step involving the sulfanyl group?
- Catalyst Screening : PdCl₂(dppf)·CH₂Cl₂ enhances cross-coupling efficiency in Suzuki-Miyaura reactions (e.g., aryl boronate intermediates) .
- Solvent Optimization : Polar aprotic solvents (DMF, THF) improve nucleophilicity of thiols, while additives like Na₂CO₃ stabilize intermediates .
- Temperature Control : Maintaining 60–80°C during thioether formation minimizes side reactions (e.g., disulfide formation) . Yield Improvement : Pilot studies show yields increase from 65% to >85% when using degassed solvents and sub-stoichiometric Pd catalysts (0.5–1 mol%) .
Q. What is the role of the sulfanyl group in modulating biological activity or chemical reactivity?
- Reactivity : The sulfanyl group acts as a nucleophile in Michael additions or SN₂ reactions, enabling functionalization (e.g., alkylation for prodrug derivatives) .
- Biological Activity : In analogues, the 2,4-dichlorophenyl-sulfanyl moiety enhances lipophilicity, improving blood-brain barrier penetration in CNS-targeted compounds .
- Metabolic Stability : Thioether linkages resist esterase hydrolysis compared to oxygen ethers, as shown in pharmacokinetic studies of related Boc-protected compounds .
Q. How should researchers resolve contradictions in spectroscopic data between synthetic batches?
- Case Study : Discrepancies in ¹H NMR integration (e.g., Boc group protons) may arise from residual solvents (e.g., EtOAc) or diastereomers. Use D₂O shakes to identify exchangeable protons or repeat NMR in CDCl₃ vs. DMSO-d₆ .
- Advanced Techniques : 2D NMR (COSY, HSQC) distinguishes overlapping signals, while variable-temperature NMR resolves dynamic rotational isomers .
Q. What are the stability profiles of this compound under varying storage conditions?
- Thermal Stability : Decomposition occurs above 80°C (TGA data), with Boc group cleavage as the primary pathway .
- Light Sensitivity : The 2,4-dichlorophenyl group causes UV-induced degradation; store in amber vials under N₂ .
- Hydrolytic Stability : Stable in neutral buffers (pH 6–8) for 48 hours but degrades rapidly under acidic (pH <3) or basic (pH >10) conditions .
Q. How is this compound utilized as an intermediate in drug discovery?
- Peptide Mimetics : The Boc-amino propanoate scaffold serves as a backbone for protease-resistant peptidomimetics, as seen in kinase inhibitor development .
- Prodrug Design : Ethyl ester groups are hydrolyzed in vivo to release active carboxylic acids, enhancing bioavailability in preclinical models .
- Targeted Delivery : Conjugation with targeting moieties (e.g., folate via sulfanyl linkage) improves selectivity in cancer cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
